molecular formula C10H13Cl2N3 B2935133 4-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride CAS No. 1955523-67-7

4-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride

Cat. No.: B2935133
CAS No.: 1955523-67-7
M. Wt: 246.14
InChI Key: GYVWWNNGKGLRKF-UHFFFAOYSA-N
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Description

“4-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride” is a chemical compound with the molecular formula C10H11N3.2ClH . It has a molecular weight of 246.14 . The compound is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole derivatives can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can also be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The imidazole ring in the molecule is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Physical And Chemical Properties Analysis

The compound is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 246.14 . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Catalysis

"4-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride" is involved in the synthesis of complex molecules and catalysis. For example, it plays a role in the efficient synthesis of oligonucleotide analogues, highlighting its utility in nucleic acid chemistry. Gryaznov and Letsinger (1992) demonstrated the selective O-phosphitilation with nucleoside phosphoramidite reagents, using an activating agent that shows a high preference for phosphitilating hydroxyl groups relative to nucleoside amino groups. This approach is useful for the synthesis of oligonucleotide analogues containing sensitive substituents to conventional deblocking steps (Gryaznov & Letsinger, 1992).

Material Science

In material science, "this compound" serves as a precursor in the synthesis of new materials. Cho et al. (2001) synthesized a novel disulfide-containing aniline, highlighting its potential in polymer science. This work emphasizes the role of such compounds in developing materials with unique electrical and optical properties (Cho et al., 2001).

Pharmaceutical Research

In pharmaceutical research, derivatives of "this compound" are explored for their potential therapeutic applications. For instance, Aayisha et al. (2019) studied the molecule 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, which plays a significant role in hypertension treatment as a potential I1 imidazoline receptor agonist. Their work involved experimental and theoretical investigations to understand the molecular structure and biological activity (Aayisha et al., 2019).

Chemical Synthesis

The compound is also used in the chemical synthesis of novel imidazole derivatives, which have applications across various domains, including antimicrobial agents. Mohanta and Sahu (2013) emphasized designing drug molecules to increase potency against infectious diseases, showcasing the utility of imidazole derivatives synthesized from "this compound" in developing new antimicrobial agents (Mohanta & Sahu, 2013).

Future Directions

The future directions for “4-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride” could involve further exploration of its biological activities and potential applications in drug development. Given the broad range of activities exhibited by imidazole derivatives , there is potential for this compound to be used in the development of new drugs.

Properties

IUPAC Name

4-(5-methyl-1H-imidazol-2-yl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8;;/h2-6H,11H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVWWNNGKGLRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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